molecular formula C11H14BrNO2 B8606161 4-(3-Bromo-4-methoxyphenyl)morpholine

4-(3-Bromo-4-methoxyphenyl)morpholine

Cat. No.: B8606161
M. Wt: 272.14 g/mol
InChI Key: STBQOXRUDYCLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-4-methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

STBQOXRUDYCLJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 20.0 g of 2-bromo-4-iodoanisole in toluene (250 ml) was added morpholine (6.12 ml), 1.29 g of tri-tert-butyl phosphine, 13.5 g of sodium tert-butoxide, and 359 mg of palladium acetate (II), and the reaction mixture was stirred for two hours at 45° C. Water and EtOAc were added to the reaction solution, liquid separation was performed and the aqueous layer was extracted with EtOAc. The combined organic layer was washed with saturated brine, dried over MgSO4, then, the drying agent was separated by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (Chromatorex NH; mobile phase: n-hexane/EtOAc=10/1 to 3/1; v/v) to obtain 3.94 g of the title compound (colorless powder).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
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reactant
Reaction Step One
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1.29 g
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reactant
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Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
359 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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